molecular formula C11H16FNO B13247390 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol

1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13247390
M. Wt: 197.25 g/mol
InChI Key: ODJFGTXHDVVPEC-UHFFFAOYSA-N
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Description

1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a fluoro-substituted aromatic ring, an amino group, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylbenzylamine.

    Alkylation: The benzylamine undergoes alkylation with epichlorohydrin under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-one.

    Reduction: 1-{[(4-Methylphenyl)methyl]amino}propan-2-ol.

    Substitution: 1-{[(4-Methoxy-2-methylphenyl)methyl]amino}propan-2-ol.

Scientific Research Applications

1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluoro-substituted compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The amino group can form hydrogen bonds, while the secondary alcohol can participate in various biochemical pathways.

Comparison with Similar Compounds

  • 1-{[(4-Methylphenyl)methyl]amino}propan-2-ol
  • 1-{[(4-Chloro-2-methylphenyl)methyl]amino}propan-2-ol
  • 1-{[(4-Methoxy-2-methylphenyl)methyl]amino}propan-2-ol

Comparison:

  • Fluoro vs. Methyl: The presence of a fluoro group in 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol makes it more electronegative and potentially more reactive compared to its methyl-substituted counterpart.
  • Fluoro vs. Chloro: The fluoro group is smaller and more electronegative than the chloro group, which can influence the compound’s reactivity and interaction with biological targets.
  • Fluoro vs. Methoxy: The methoxy group is electron-donating, whereas the fluoro group is electron-withdrawing, leading to different chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO/c1-8-5-11(12)4-3-10(8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

ODJFGTXHDVVPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCC(C)O

Origin of Product

United States

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